Buronil

Description

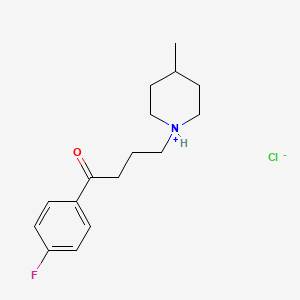

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-ium-1-yl)butan-1-one;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHYXXIJLKFQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3575-80-2 (Parent) | |

| Record name | Melperone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

299.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622-79-3 | |

| Record name | Melperone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1622-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melperone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001622793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melperone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone (B1203284) is a butyrophenone (B1668137) antipsychotic agent characterized by a distinct in vitro pharmacological profile. This guide provides a comprehensive technical overview of melperone's mechanism of action, focusing on its interaction with key neurotransmitter receptors and the subsequent downstream signaling cascades. Through a synthesis of published in vitro data, this document details melperone's binding affinities, functional activities, and the experimental methodologies used for their determination. All quantitative data are presented in structured tables for comparative analysis, and key molecular pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its core pharmacological properties.

Introduction

Melperone is an atypical antipsychotic of the butyrophenone chemical class, structurally related to haloperidol (B65202). It has been utilized in clinical practice for several decades, particularly in European countries, for the management of schizophrenia, as well as confusion, anxiety, and restlessness, especially in geriatric populations.[1] Its "atypical" classification stems from its ability to exert antipsychotic effects with a reduced propensity for inducing extrapyramidal side effects (EPS) compared to older, "typical" neuroleptics.[2] The foundation of this clinical profile lies in its specific interactions with a range of neurotransmitter receptors. This document elucidates the in vitro molecular pharmacology of melperone, providing a detailed examination of its receptor binding profile and functional antagonism at its primary targets.

Receptor Binding Profile

The therapeutic efficacy and side-effect profile of melperone are largely dictated by its binding affinity for various G-protein coupled receptors (GPCRs). In vitro radioligand binding assays, utilizing human brain tissue or cloned human receptors, have been instrumental in quantifying these interactions. The primary measure of binding affinity is the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with a lower value indicating a higher binding affinity.

Melperone demonstrates a complex receptor binding profile, with notable affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors. A pivotal study by Richelson and Souder (2000) provided a comprehensive analysis of melperone's binding affinities across nine different receptors in post-mortem human brain tissue.[3][4]

Quantitative Binding Data

The following tables summarize the in vitro receptor binding affinities of melperone for key neurotransmitter receptors. Data are collated from multiple sources to provide a comparative overview. It is important to note that Ki and Kd values can vary between studies due to differences in experimental conditions, such as tissue preparation (homogenates vs. cloned receptors), radioligand used, and assay buffer composition.[5][6][7]

Table 1: Melperone Receptor Binding Affinities (Kd/Ki in nM)

| Receptor Subtype | Melperone Kd (nM)[3][4] | Melperone Ki (nM) | Reference Compound Ki (nM) |

| Dopamine | |||

| D2 | 160 | 57.6 - 160 | Haloperidol: ~0.7 - 1.9 |

| Serotonin | |||

| 5-HT1A | >10,000 | >10,000 | 8-OH-DPAT: ~1 |

| 5-HT1D | 1,600 | - | Serotonin: ~5 |

| 5-HT2A | 30 | 30 - 50 | Ketanserin: ~1.1 |

| 5-HT2C | 2,700 | - | Mesulergine: ~1 |

| Adrenergic | |||

| α1 | 78 | - | Prazosin: ~0.1 |

| α2 | 1,800 | - | Rauwolscine: ~2 |

| Histamine | |||

| H1 | 1,100 | - | Diphenhydramine: ~1 |

| Muscarinic | |||

| M1-M5 (non-selective) | >10,000 | >10,000 | Atropine: ~1 |

| Sigma | |||

| Sigma-1 (σ1) | - | ~200-500 | (+)-Pentazocine: ~1.7 |

| Sigma-2 (σ2) | - | ~100-300 | DTG: ~50 |

Data compiled from Richelson & Souder (2000), the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, and other cited literature. Reference compound values are provided for context and represent typical affinities.

Experimental Protocols

The quantitative data presented above are derived from specific and highly controlled in vitro experiments. Understanding these methodologies is critical for the interpretation and replication of the findings.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the Ki of melperone for a specific receptor (e.g., Dopamine D2).

Materials:

-

Biological Material: Post-mortem human brain tissue (e.g., caudate for D2 receptors) or cell membranes from a cell line stably expressing the cloned human receptor (e.g., HEK293-hD2R).[3][4]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors).

-

Test Compound: Melperone hydrochloride.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand that binds to the target receptor (e.g., 10 µM Haloperidol) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) containing ions and other components to ensure optimal receptor binding.

-

Instrumentation: Glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter to measure radioactivity.

Generalized Workflow:

Caption: Generalized workflow for a competitive radioligand binding assay.

Procedure Summary:

-

Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In reaction tubes or a 96-well plate, the membrane preparation is combined with varying concentrations of the unlabeled test compound (melperone) and a fixed concentration of the radioligand.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of melperone. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of melperone that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5][6][8]

Functional Antagonism and Downstream Signaling

While binding affinity indicates the strength of interaction, functional assays are required to determine the pharmacological effect of this binding (i.e., whether the drug acts as an agonist, antagonist, or inverse agonist). Melperone functions as an antagonist at its primary targets, the dopamine D2 and serotonin 5-HT2A receptors.[1] This means it blocks the receptor from being activated by the endogenous neurotransmitter.

Dopamine D2 Receptor Antagonism

The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10]

Mechanism of Action: As a D2 antagonist, melperone binds to the receptor but does not activate it. Instead, it prevents dopamine from binding and initiating the inhibitory signal. This leads to a disinhibition of adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels. In experimental settings, this is often measured by first stimulating adenylyl cyclase with an agent like forskolin (B1673556) and then observing melperone's ability to block the inhibitory effect of a D2 agonist (like dopamine or quinpirole) on this stimulated cAMP production.[8][11][12][13]

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm, leading to a measurable increase in intracellular calcium concentration.[14]

Mechanism of Action: As a 5-HT2A antagonist, melperone binds to the receptor and blocks serotonin from activating this cascade. The functional consequence is the inhibition of the serotonin-induced production of inositol phosphates and/or the subsequent rise in intracellular calcium.[15][16] The potency of this antagonism can be quantified in a functional assay by measuring the concentration of melperone required to inhibit the calcium signal produced by a known concentration of serotonin.

Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

Functional Antagonism Assay (Calcium Flux)

This assay determines the functional potency of an antagonist by measuring its ability to block agonist-induced increases in intracellular calcium.

Objective: To determine the IC50 or pA2 of melperone for the 5-HT2A receptor.

Materials:

-

Biological Material: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells).

-

Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test Compound: Melperone.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR instrument).

Generalized Workflow:

Caption: Generalized workflow for a functional calcium flux assay.

Procedure Summary:

-

Cell Plating: Cells expressing the 5-HT2A receptor are plated in a multi-well microplate.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells.

-

Antagonist Incubation: The cells are then pre-incubated with various concentrations of melperone.

-

Measurement: The plate is placed in a fluorescence reader. A baseline fluorescence is measured, then the agonist (serotonin) is automatically added to the wells to stimulate the receptors. The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is recorded over time.[14][17][18]

-

Data Analysis: The peak fluorescence response is measured. The inhibitory effect of melperone at each concentration is calculated relative to the response with the agonist alone. An IC50 value, the concentration of melperone that causes 50% inhibition of the agonist response, is determined by plotting the percent inhibition against the log of the melperone concentration.

Conclusion

The in vitro mechanism of action of melperone is defined by its moderate affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its relatively weaker affinity for the D2 receptor compared to typical antipsychotics like haloperidol is thought to contribute to its lower incidence of extrapyramidal side effects. The combined D2 and 5-HT2A antagonism is a hallmark of many atypical antipsychotics and is believed to be crucial for their efficacy against a broader range of schizophrenia symptoms. Furthermore, its interaction with other receptors, such as sigma receptors, may also contribute to its overall clinical profile. The data and protocols presented in this guide provide a foundational understanding of melperone's molecular pharmacology, which is essential for ongoing research and the development of novel therapeutics for psychiatric disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 3. Ki Database - Wikipedia [en.wikipedia.org]

- 4. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Clinical melperone treatment blocks D2-dopamine receptors in the human brain as determined by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-Potency Antipsychotics: Levomepromazine, Melperon, and Pipamperone [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. innoprot.com [innoprot.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. Forskolin effects on the cAMP system and steroidogenesis in the immature rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of forskolin-stimulated cAMP formation in vitro by paraoxon and chlorpyrifos oxon in cortical slices from neonatal, juvenile, and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ovid.com [ovid.com]

- 16. Activation of the glucocorticoid receptor rapidly triggers calcium‐dependent serotonin release in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. researchgate.net [researchgate.net]

Melperone: A Technical Guide to its Receptor Binding Affinity and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melperone (B1203284) is an atypical antipsychotic agent belonging to the butyrophenone (B1668137) class. Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of melperone's receptor binding affinity, presenting quantitative data, detailed experimental methodologies for receptor binding assays, and a visual representation of the key signaling pathways associated with its primary receptor targets. Understanding these fundamental pharmacological properties is crucial for ongoing research, drug development, and the optimization of therapeutic strategies involving melperone.

Melperone Receptor Binding Affinity

The binding affinity of melperone to various neurotransmitter receptors has been quantified using radioligand binding assays. The equilibrium dissociation constant (Kd) is a measure of a ligand's affinity for a receptor, where a lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for melperone at several key receptors, as determined in studies using post-mortem normal human brain tissue[1][2].

| Receptor | Kd (nM) |

| Dopamine (B1211576) D2 | 180[1] |

| Serotonin (B10506) 5-HT2A | 102[1] |

| α1-Adrenergic | 180[1] |

| α2-Adrenergic | 150[1] |

| Histamine H1 | 580[1] |

| Muscarinic M1 | >10,000[1] |

| Serotonin 5-HT1A | 2200[1] |

| Serotonin 5-HT1D | 3400[1] |

| Serotonin 5-HT2C | 2100[1] |

Data sourced from Richelson & Souder, 2000[1][2].

Experimental Protocols: Radioligand Binding Assay

The following section outlines a representative methodology for determining the receptor binding affinity of a compound like melperone using a competitive radioligand binding assay with human brain tissue. This protocol is a composite based on established techniques in the field, as the specific, detailed protocol from the primary cited source was not available.

Objective

To determine the equilibrium dissociation constant (Kd) of melperone for a specific receptor (e.g., Dopamine D2) in post-mortem human brain tissue.

Materials

-

Tissue Preparation: Post-mortem human brain tissue (e.g., striatum for D2 receptors) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction containing the receptors. The resulting pellet is washed and resuspended in the assay buffer.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]Spiperone for D2 receptors).

-

Competitor: Unlabeled melperone at a range of concentrations.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Filtration System: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Workflow

Detailed Steps

-

Incubation: In a series of tubes, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled melperone.

-

Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of melperone. This competition curve is used to determine the IC50 value (the concentration of melperone that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Melperone's pharmacological effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the three receptors to which melperone exhibits the highest affinity.

Dopamine D2 Receptor Signaling

Melperone acts as an antagonist at the dopamine D2 receptor. D2 receptors are coupled to inhibitory G-proteins (Gi/o). Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and modulates downstream signaling cascades. By blocking this receptor, melperone prevents dopamine-mediated inhibition of these pathways.

Serotonin 5-HT2A Receptor Signaling

Melperone is an antagonist at the serotonin 5-HT2A receptor. This receptor is coupled to the Gq/11 G-protein. Activation of Gq/11 stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, melperone inhibits this signaling cascade.

α1-Adrenergic Receptor Signaling

Melperone also demonstrates antagonistic activity at α1-adrenergic receptors. Similar to the 5-HT2A receptor, α1-adrenergic receptors are coupled to Gq/11 G-proteins. Their activation leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of protein kinase C. This pathway is crucial in mediating physiological responses such as smooth muscle contraction. Melperone's blockade of α1-adrenergic receptors can contribute to side effects like orthostatic hypotension.

Conclusion

This technical guide has provided a comprehensive overview of the receptor binding affinity of melperone, detailing its interactions with key neurotransmitter receptors. The presented quantitative data, representative experimental protocols, and visualizations of the associated signaling pathways offer valuable insights for researchers, scientists, and drug development professionals. A thorough understanding of melperone's molecular pharmacology is essential for elucidating its mechanism of action, predicting its clinical effects, and guiding the development of novel therapeutic agents with improved efficacy and tolerability.

References

Buronil (Melperone) as a Tool for Interrogating Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Buronil (melperone) as a pharmacological tool for the investigation of dopamine (B1211576) pathways. Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, exhibits a distinctive receptor binding profile, characterized by a moderate affinity for dopamine D2 receptors and a high affinity for serotonin (B10506) 5-HT2A receptors. This "atypical" profile translates to a nuanced modulation of dopaminergic neurotransmission, rendering it a valuable instrument for dissecting the complex interplay between the serotonin and dopamine systems. This document details melperone's mechanism of action, presents its quantitative receptor binding affinities, and outlines detailed experimental protocols for its application in preclinical research. Furthermore, it provides visual representations of the dopamine D2 receptor signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of its use in neuroscience and drug development.

Introduction

This compound (melperone) is an atypical antipsychotic agent that has been utilized in the treatment of schizophrenia and other psychotic disorders.[1] Its classification as "atypical" stems from its pharmacological profile, which is associated with a lower incidence of extrapyramidal side effects compared to traditional or "typical" antipsychotics.[2] This difference is largely attributed to its specific interactions with a range of neurotransmitter receptors, most notably its antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1] The relatively weak affinity for D2 receptors is a key characteristic of melperone.[2]

For researchers, this distinct profile makes this compound a powerful tool to probe the intricacies of dopamine signaling. Its ability to modulate dopamine pathways, not just through direct D2 receptor blockade but also potentially through serotonergic mechanisms, allows for the investigation of complex regulatory feedback loops within the central nervous system. This guide will provide the necessary technical information for leveraging this compound in preclinical studies aimed at understanding dopamine function and dysfunction.

Mechanism of Action

Melperone's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in various brain regions, including the mesolimbic and mesocortical pathways.[3] In conditions like schizophrenia, which are often associated with hyperactive dopamine transmission in the mesolimbic pathway, this D2 receptor antagonism helps to alleviate positive symptoms such as hallucinations and delusions.

Crucially, melperone also demonstrates significant antagonist activity at serotonin 5-HT2A receptors.[1] The interplay between serotonin and dopamine systems is a key area of neuroscience research. Blockade of 5-HT2A receptors is thought to indirectly modulate dopamine release, particularly in the prefrontal cortex. This action may contribute to the "atypical" antipsychotic effects of melperone, including a potential for improving cognitive and negative symptoms. Studies have shown that melperone can preferentially increase dopamine release in the medial prefrontal cortex compared to the nucleus accumbens.[4]

Quantitative Data: Receptor Binding Affinities

The affinity of this compound for various neurotransmitter receptors has been quantified in numerous studies. The binding affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd), with a lower value indicating a higher affinity. The following table summarizes the reported binding affinities of melperone for key human receptors.

| Receptor | Ki (nM) |

| Dopamine D2 | 180 |

| Dopamine D4 | - |

| Serotonin 5-HT1A | 2200 |

| Serotonin 5-HT2A | 102 |

| Serotonin 5-HT2C | 2100 |

| Alpha-1 Adrenergic | 180 |

| Alpha-2 Adrenergic | 150 |

| Histamine H1 | 580 |

| Muscarinic M3 | >10000[5] |

Note: Ki values can vary between studies depending on the experimental conditions and tissues used. The D4 value is not consistently reported in the initial search results.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study dopamine pathways.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol is adapted from studies investigating the effects of atypical antipsychotics on dopamine efflux in the rat brain.[4]

Objective: To measure extracellular dopamine concentrations in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of freely moving rats following systemic administration of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannulae

-

This compound (melperone hydrochloride) dissolved in sterile saline

-

Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Fraction collector

Procedure:

-

Surgical Implantation of Guide Cannulae:

-

Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant guide cannulae bilaterally, targeting the mPFC (AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma) and NAc (AP: +1.7 mm, ML: ±1.0 mm, DV: -6.5 mm from dura).

-

Secure the cannulae with dental cement and allow the animal to recover for 5-7 days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probes into the guide cannulae.

-

Perfuse the probes with aCSF at a constant flow rate of 1-2 µL/min.

-

Allow a 2-3 hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound intraperitoneally (i.p.) at desired doses (e.g., 3 mg/kg, 10 mg/kg).[4]

-

Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

-

-

Sample Analysis:

-

Analyze the dialysate samples for dopamine content using an HPLC-ED system.

-

Quantify dopamine concentrations by comparing peak heights to a standard curve.

-

Express the results as a percentage of the baseline dopamine concentration.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain with a fixative.

-

Section the brain and stain to verify the correct placement of the microdialysis probes.

-

In Vivo Electrophysiology of Dopamine Neurons

This protocol outlines the general procedure for recording the firing rate of dopamine neurons in the ventral tegmental area (VTA) in response to this compound.

Objective: To determine the effect of this compound on the spontaneous firing rate of VTA dopamine neurons.

Materials:

-

Male Wistar rats (250-350g)

-

Stereotaxic apparatus

-

Glass microelectrodes for extracellular recording

-

Electrophysiology recording and amplification system

-

This compound (melperone hydrochloride)

-

Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Drill a small burr hole in the skull above the VTA (AP: -5.2 to -6.0 mm, ML: ±0.4 to ±0.8 mm from bregma).

-

-

Electrophysiological Recording:

-

Lower a glass microelectrode into the VTA to record the spontaneous activity of individual dopamine neurons. Dopamine neurons are typically identified by their characteristic long-duration action potentials (>2.5 ms) and slow, irregular firing pattern (2-10 Hz).

-

Once a stable recording of a putative dopamine neuron is obtained, record baseline firing for at least 10 minutes.

-

Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) in escalating doses.

-

Record the firing rate of the neuron for a sufficient period after each dose to observe any changes.

-

-

Data Analysis:

-

Analyze the firing rate (spikes/second) before and after drug administration.

-

Construct dose-response curves to determine the potency and efficacy of this compound in modulating dopamine neuron activity.

-

Locomotor Activity Assay

This protocol describes a method to assess the behavioral effects of this compound on spontaneous locomotor activity.

Objective: To evaluate the dose-dependent effects of this compound on horizontal and vertical movement in rats.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Open-field activity chambers equipped with infrared beams

-

This compound (melperone hydrochloride)

Procedure:

-

Habituation:

-

Habituate the rats to the testing room for at least one hour before the experiment.

-

On the day of testing, place each rat in the center of the open-field chamber and allow it to explore freely for a 30-60 minute habituation period.

-

-

Drug Administration and Testing:

-

Following habituation, administer this compound or vehicle (saline) via i.p. injection at various doses.

-

Immediately return the rat to the activity chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.

-

-

Data Analysis:

-

Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

-

Compare the total activity counts between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway following the activation of the dopamine D2 receptor, a G-protein coupled receptor (GPCR) that is antagonized by this compound.

Dopamine D2 receptor signaling cascade.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines a typical experimental workflow for an in vivo microdialysis study investigating the effects of this compound.

In vivo microdialysis experimental workflow.

Conclusion

This compound (melperone) presents a multifaceted pharmacological profile that is of significant interest to researchers investigating the complexities of dopamine pathways. Its characterization as an atypical antipsychotic, with a notable balance of D2 and 5-HT2A receptor antagonism, allows for the nuanced dissection of dopamine regulation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for the design and execution of preclinical studies. By utilizing this compound in conjunction with techniques such as in vivo microdialysis, electrophysiology, and behavioral assays, scientists and drug development professionals can gain valuable insights into the neurobiology of dopamine-related disorders and advance the development of novel therapeutic strategies.

References

- 1. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological data of the atypical neuroleptic compound melperone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Atypical antipsychotic drugs, quetiapine, iloperidone, and melperone, preferentially increase dopamine and acetylcholine release in rat medial prefrontal cortex: role of 5-HT1A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16687 [pdspdb.unc.edu]

Melperone's Antagonism of the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone (B1203284), a butyrophenone (B1668137) antipsychotic, exerts part of its therapeutic effect through the antagonism of the serotonin (B10506) 2A (5-HT2A) receptor. This document provides a detailed technical overview of this interaction, focusing on the quantitative binding affinities, the underlying signaling pathways, and the experimental protocols used to characterize this antagonism. Melperone demonstrates a notable affinity for the 5-HT2A receptor, leading to the modulation of downstream signaling cascades. Understanding these molecular interactions is crucial for the development of novel therapeutics targeting the serotonergic system for the treatment of neuropsychiatric disorders.

Quantitative Data: Melperone's Interaction with the 5-HT2A Receptor

The affinity of melperone for the 5-HT2A receptor has been quantified through various in vitro assays. The inhibition constant (Ki) provides a measure of the drug's binding affinity, while the half-maximal inhibitory concentration (IC50) from functional assays indicates its potency in antagonizing receptor signaling.

| Parameter | Value (nM) | Assay Type | Reference |

| Kᵢ | 20 | Radioligand Binding Assay | [1] |

| IC₅₀ | 27 | Calcium Flux Assay | [2] |

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. However, it can also engage in non-canonical signaling, notably through β-arrestin recruitment. Melperone, as an antagonist, blocks the initiation of these cascades by the endogenous ligand, serotonin (5-HT).

Canonical Gq/G11 Signaling Pathway

Upon agonist binding, the 5-HT2A receptor activates the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4][5] Melperone blocks this cascade at the receptor level.

Non-Canonical β-Arrestin Signaling Pathway

In addition to G protein coupling, agonist binding to the 5-HT2A receptor can promote the recruitment of β-arrestin proteins.[4][6] β-arrestin recruitment leads to receptor desensitization, internalization, and can initiate a separate wave of signaling, a phenomenon known as biased agonism. Antagonists like melperone can also influence this pathway, although this is an area of ongoing research.

Experimental Protocols

The characterization of melperone's 5-HT2A receptor antagonism involves several key in vitro experimental protocols.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of melperone for the 5-HT2A receptor.

-

Materials:

-

Membrane preparations from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue with high receptor density (e.g., rat frontal cortex).

-

Radioligand: Typically [3H]ketanserin.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin (B1673593) or spiperone).

-

Test compound: Melperone at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]ketanserin and varying concentrations of melperone.

-

Allow the reaction to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of melperone that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the antagonist's ability to block agonist-induced increases in intracellular calcium, a key event in the Gq/G11 pathway.

-

Objective: To determine the functional potency (IC50) of melperone in inhibiting 5-HT-induced calcium release.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

5-HT2A agonist (e.g., serotonin).

-

Test compound: Melperone.

-

Fluorescence plate reader with kinetic reading capability.

-

-

Procedure:

-

Plate cells in microplates and allow them to adhere.

-

Load cells with a calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of melperone.

-

Stimulate the cells with a fixed concentration of serotonin (typically the EC80).

-

Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Plot the inhibition of the calcium response against the concentration of melperone to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, providing a more stable measure of Gq/G11 pathway activation.

-

Objective: To determine the functional potency (IC50) of melperone in inhibiting 5-HT-induced IP1 accumulation.

-

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Assay plates compatible with the detection method.

-

IP1 accumulation assay kit (e.g., HTRF-based).

-

5-HT2A agonist (e.g., serotonin).

-

Test compound: Melperone.

-

Plate reader compatible with the assay technology (e.g., HTRF reader).

-

-

Procedure:

-

Seed cells in assay plates.

-

Pre-incubate cells with varying concentrations of melperone.

-

Stimulate cells with a fixed concentration of serotonin in the presence of a phosphodiesterase inhibitor (to prevent IP1 degradation).

-

Lyse the cells and perform the IP1 detection step according to the kit manufacturer's instructions.

-

Measure the signal (e.g., HTRF ratio) and plot the inhibition of IP1 accumulation against the concentration of melperone to determine the IC50 value.[5]

-

Conclusion

Melperone is a potent antagonist of the 5-HT2A receptor, with a binding affinity in the low nanomolar range. Its mechanism of action involves the blockade of both canonical Gq/G11-mediated and potentially non-canonical β-arrestin-mediated signaling pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation of melperone and other novel 5-HT2A receptor antagonists. A thorough understanding of these molecular interactions is paramount for the rational design of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of schizophrenia and other CNS disorders.

References

- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of N- and P-type calcium currents and the after-hyperpolarization in rat motoneurones by serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

Unraveling the Atypical Profile of Melperone: A Technical Guide to its Foundational Research

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the foundational research that establishes the atypical properties of the antipsychotic agent, melperone (B1203284). By examining its unique receptor binding profile, its effects in key preclinical behavioral models, and its impact on neurotransmitter systems, this document provides a detailed understanding of what distinguishes melperone from typical antipsychotics.

Core Findings at a Glance:

Melperone, a butyrophenone (B1668137) antipsychotic, exhibits a pharmacological profile that aligns with the characteristics of an atypical antipsychotic. This is primarily attributed to its potent antagonism of the serotonin (B10506) 5-HT2A receptor, coupled with a moderate affinity for the dopamine (B1211576) D2 receptor. This dual action is believed to be a key factor in its clinical efficacy against both positive and negative symptoms of schizophrenia, while maintaining a favorable side-effect profile, notably with a low propensity for extrapyramidal symptoms (EPS) and minimal impact on prolactin levels.

Quantitative Receptor Binding Profile

The following table summarizes the in vitro receptor binding affinities (Ki or Kd values in nM) of melperone in comparison to the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol (B65202). Lower values indicate higher binding affinity.

| Receptor Subtype | Melperone (Ki/Kd, nM) | Clozapine (Ki, nM) | Haloperidol (Ki, nM) |

| Dopamine Receptors | |||

| Dopamine D2 | 180[1][2][3][4] | 135[5] | 0.517 - 2.2[5][6] |

| Serotonin Receptors | |||

| 5-HT1A | 2200[1][2][3] | 140 | 3600[7] |

| 5-HT2A | 102[1][2][3][4] | 8.9 | 120[7] |

| 5-HT2C | 2100[1][2][3] | 17 | 4700[7] |

| Adrenergic Receptors | |||

| α1-Adrenergic | 180[1][2][3] | - | - |

| α2-Adrenergic | 150[1][2][3] | - | - |

| Histamine Receptors | |||

| Histamine H1 | 580[1][2][3] | - | - |

| Muscarinic Receptors | |||

| Muscarinic (general) | >10000[1][2][3] | - | - |

Key Experimental Evidence for Atypical Properties

The characterization of melperone's atypical profile is supported by a range of preclinical studies. Below are summaries of the key experimental models and their findings.

Behavioral Models of Antipsychotic Action

1. Catalepsy Test: This model is used to predict the likelihood of a drug to induce extrapyramidal side effects (EPS) in humans. Typical antipsychotics, with high D2 receptor blockade, generally induce significant catalepsy in rodents.

-

Findings with Melperone: Studies have shown that melperone induces minimal to no catalepsy at doses that are effective in other behavioral models predictive of antipsychotic efficacy. This finding is consistent with its lower affinity for D2 receptors and is a hallmark of atypical antipsychotics. In contrast, haloperidol is a potent inducer of catalepsy[8][9][10][11].

2. Amphetamine-Induced Hyperactivity: This model is used to assess the potential antipsychotic efficacy of a compound. Amphetamine induces an increase in locomotor activity by enhancing dopamine release. Antipsychotics that block D2 receptors can antagonize this effect.

-

Findings with Melperone: Melperone has been shown to effectively inhibit amphetamine-induced hyperactivity in rodents[12][13][14][15]. This demonstrates its ability to modulate dopamine-mediated behaviors, a key characteristic of antipsychotic drugs.

Neurochemical Studies

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of a drug's effect on neurochemical signaling.

-

Findings with Melperone: In vivo microdialysis studies have investigated the effects of melperone on dopamine release in brain regions relevant to schizophrenia, such as the striatum and prefrontal cortex[16][17][18][19][20]. These studies help to elucidate the neurochemical underpinnings of its therapeutic effects and favorable side-effect profile.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity of a drug for various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., melperone).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Catalepsy Test in Rodents

Objective: To assess the propensity of a drug to induce extrapyramidal side effects.

General Protocol:

-

Animal Model: Typically, adult male rats are used.

-

Drug Administration: Animals are administered the test compound (e.g., melperone, haloperidol) or a vehicle control, usually via intraperitoneal (i.p.) injection.

-

Bar Test: At specific time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

-

Measurement: The latency for the animal to remove both forepaws from the bar is recorded. A longer latency is indicative of a cataleptic state.

-

Data Analysis: The mean descent latencies for each treatment group are compared to determine the cataleptic effect of the drug.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions.

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum, prefrontal cortex) of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysate Collection: The aCSF equilibrates with the extracellular fluid, and the resulting dialysate, containing neurotransmitters, is collected at regular intervals.

-

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in neurotransmitter levels following drug administration are compared to baseline levels to determine the drug's effect on neurotransmitter release and metabolism.

This technical guide provides a foundational overview of the key research that defines melperone as an atypical antipsychotic. The presented data and experimental protocols offer a valuable resource for scientists and researchers in the field of neuropsychopharmacology and drug development, facilitating a deeper understanding of this compound's unique therapeutic profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melperone (hydrochloride) - Applications - CAT N°: 19770 [bertin-bioreagent.com]

- 3. Melperone-d4 (hydrochloride) - Biochemicals - CAT N°: 31489 [bertin-bioreagent.com]

- 4. biocompare.com [biocompare.com]

- 5. cdn-links.lww.com [cdn-links.lww.com]

- 6. benchchem.com [benchchem.com]

- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]

- 14. storage.imrpress.com [storage.imrpress.com]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Atypical Antipsychotic Buronil (Melperone): An In-depth Guide to its Effects on Neuronal Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buronil (melperone) is an atypical antipsychotic of the butyrophenone (B1668137) class, utilized in the management of schizophrenia and agitation. Its therapeutic efficacy is attributed to a complex interaction with multiple neurotransmitter systems. This technical guide provides a comprehensive overview of melperone's mechanism of action, focusing on its effects on critical neuronal signaling cascades. We present a detailed summary of its receptor binding profile, its influence on downstream second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium, and its impact on the transcription factor cAMP response element-binding protein (CREB). This document synthesizes available quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling pathways involved to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Melperone (B1203284) is distinguished from typical antipsychotics by its unique receptor binding profile, which is characterized by a moderate affinity for dopamine (B1211576) D2 receptors and a higher affinity for serotonin (B10506) 5-HT2A receptors[1][2][3]. This profile is thought to contribute to its "atypical" properties, including a lower incidence of extrapyramidal side effects[3][4]. Understanding the intricate details of how melperone modulates neuronal signaling is paramount for elucidating its therapeutic actions and for the development of novel psychotropic agents. This guide delves into the core molecular mechanisms of melperone, providing a foundational resource for the scientific community.

Receptor Binding Profile of Melperone

The pharmacological effects of melperone are a direct consequence of its affinity for a range of neuronal receptors. Quantitative data, expressed as inhibition constants (Ki), are summarized in Table 1. These values indicate the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 102 - 120 |

| 5-HT1A | 2200 |

| 5-HT2C | 2100 |

| 5-HT1D | 3400 |

| Dopamine Receptors | |

| D2 | 180 |

| Adrenergic Receptors | |

| α1 | 180 |

| α2 | 150 |

| Histamine Receptors | |

| H1 | 580 |

| Muscarinic Receptors | |

| M1-M5 | >10000 |

| Table 1: Receptor Binding Affinities (Ki) of Melperone. Data compiled from multiple sources.[1] |

Effects on Neuronal Signaling Cascades

Melperone's interaction with its primary receptor targets initiates a cascade of intracellular events that ultimately modulate neuronal function. The principal pathways affected are those regulated by dopamine and serotonin.

Dopamine D2 Receptor Signaling and the cAMP Pathway

Melperone acts as an antagonist at dopamine D2 receptors[2][5]. D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cyclic adenosine monophosphate (cAMP) and reduced activity of protein kinase A (PKA). By blocking D2 receptors, melperone disinhibits adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA. PKA, in turn, can phosphorylate numerous downstream targets, including the transcription factor CREB.

Serotonin 5-HT2A Receptor Signaling and Intracellular Calcium

Melperone is also a potent antagonist of serotonin 5-HT2A receptors[1][2]. 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking 5-HT2A receptors, melperone attenuates this signaling cascade, preventing the rise in intracellular calcium and the activation of PKC in response to serotonin.

Modulation of CREB Phosphorylation

CREB is a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory. Its activity is regulated by phosphorylation at Serine 133. As described above, melperone's antagonism of D2 receptors can lead to an increase in cAMP and subsequent activation of PKA, which directly phosphorylates and activates CREB. However, the net effect of melperone on CREB phosphorylation is likely complex, as it also blocks 5-HT2A receptors, which can influence CREB activity through PKC and other pathways. The overall impact on CREB-mediated gene transcription will depend on the balance of these opposing inputs in different neuronal populations.

Experimental Protocols

The following sections outline the general methodologies used to investigate the effects of melperone on neuronal signaling cascades.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of melperone for various receptors.

Objective: To quantify the interaction between melperone and specific neuronal receptors.

Principle: This competitive binding assay measures the ability of unlabeled melperone to displace a radiolabeled ligand from its receptor.

General Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of unlabeled melperone.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of melperone to determine the IC50 value (the concentration of melperone that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the effect of melperone on intracellular cAMP levels.

Objective: To determine if melperone modulates adenylyl cyclase activity, as indicated by changes in cAMP concentration.

Principle: This is a competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.

General Protocol:

-

Cell Culture and Treatment: Culture appropriate neuronal cells and treat them with varying concentrations of melperone, with or without a stimulator of adenylyl cyclase like forskolin.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

Immunoassay: Perform a competitive ELISA or a homogenous assay (e.g., HTRF or AlphaScreen) according to the manufacturer's instructions.

-

Detection: Measure the signal (e.g., absorbance, fluorescence, or luminescence).

-

Data Analysis: Generate a standard curve and calculate the cAMP concentration in the samples. Determine the IC50 or EC50 of melperone.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to melperone.

Objective: To assess the effect of melperone on calcium signaling pathways.

Principle: Cells are loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.

General Protocol:

-

Cell Culture and Dye Loading: Plate neuronal cells and load them with a calcium-sensitive fluorescent dye.

-

Treatment: Treat the cells with varying concentrations of melperone, followed by stimulation with a 5-HT2A receptor agonist (e.g., serotonin).

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the effect of melperone on intracellular calcium mobilization, calculating EC50 or IC50 values.

Western Blot for CREB Phosphorylation

This technique is used to detect and quantify the phosphorylation of CREB.

Objective: To determine the effect of melperone on the activation of the transcription factor CREB.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.

General Protocol:

-

Cell Culture and Treatment: Treat cultured neuronal cells with melperone for various times and at different concentrations.

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against pCREB (Ser133) and total CREB. Then, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and image the blot.

-

Densitometry: Quantify the band intensities and calculate the ratio of pCREB to total CREB to determine the change in CREB phosphorylation.

Conclusion

This compound (melperone) exerts its antipsychotic effects through a multi-receptor mechanism, with prominent antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action modulates key downstream signaling cascades, including the cAMP/PKA pathway and intracellular calcium mobilization, which in turn can influence the activity of transcription factors like CREB. The detailed understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of next-generation antipsychotics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the quantitative impact of melperone on these signaling pathways in various neuronal circuits.

References

- 1. Further Evidence of the Melatonin Calmodulin Interaction: Effect on CaMKII Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blocking IP3 signal transduction pathways inhibits melatonin-induced Ca2+ signals and impairs P. falciparum development and proliferation in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Exploratory Studies of Melperone Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melperone (B1203284), an atypical antipsychotic of the butyrophenone (B1668137) class, has been in clinical use for several decades, yet a comprehensive public-domain characterization of its metabolic fate remains elusive. This technical guide synthesizes the available information on melperone's pharmacokinetics and metabolism, outlines detailed experimental protocols for the exploratory investigation of its metabolites, and proposes a hypothetical metabolic pathway based on the biotransformation of structurally related compounds. This document aims to serve as a foundational resource for researchers undertaking definitive studies on melperone metabolism, providing structured methodologies and data presentation frameworks essential for advancing our understanding of this compound.

Introduction

Melperone, with the IUPAC name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one, is recognized for its antipsychotic effects with a relatively low incidence of extrapyramidal side effects.[1] It is primarily metabolized in the liver before its metabolites are excreted renally.[1][2] Understanding the metabolic pathways of melperone is crucial for a complete pharmacological profile, including the identification of potentially active or toxic metabolites, elucidation of drug-drug interaction mechanisms, and providing a basis for dose adjustments in specific patient populations.

Despite its long clinical history, specific details regarding the chemical structures and quantitative analysis of melperone's metabolites are not extensively documented in publicly accessible scientific literature. It is known that melperone is an inhibitor of Cytochrome P450 2D6 (CYP2D6), a key enzyme in the metabolism of many pharmaceuticals, suggesting that CYP2D6 is likely involved in its biotransformation.[3][4] One study has alluded to the existence of two urinary metabolites, one pharmacologically active and the other inactive, though their structures were not disclosed.

This guide provides a comprehensive framework for the systematic exploratory study of melperone metabolites, from in vitro study design to analytical method development and data interpretation.

Proposed Metabolic Pathways of Melperone

Given the absence of definitive studies on melperone's metabolic pathways, a hypothetical scheme can be proposed based on the known metabolism of other butyrophenone antipsychotics, such as haloperidol. The primary sites for metabolic modification are likely the piperidine (B6355638) ring, the butyrophenone side chain, and the aromatic ring. Key metabolic reactions are expected to be mediated by CYP enzymes, particularly CYP2D6.[3][4]

The proposed primary metabolic pathways include:

-

Oxidative N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the formation of 4-(4-methylpiperidin-1-yl)butanoic acid and 1-(4-fluorophenyl)ethanone.

-

Hydroxylation: Introduction of a hydroxyl group on the piperidine ring or the aromatic ring.

-

Reduction: Reduction of the keto group on the butyrophenone side chain to a secondary alcohol.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The following diagram illustrates these proposed metabolic pathways.

Figure 1: Proposed Metabolic Pathways of Melperone.

Quantitative Data Summary (Hypothetical Framework)

The following tables provide a template for summarizing quantitative data from exploratory studies of melperone metabolites. In the absence of published data, these tables are presented as a framework for future research.

Table 1: In Vitro Metabolic Stability of Melperone in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | 0, 5, 15, 30, 60 |

| Melperone Concentration (µM) | 1 |

| % Melperone Remaining (at 60 min) | Data to be determined |

| In Vitro Half-life (t½, min) | Data to be determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be determined |

Table 2: Proposed Melperone Metabolites and Their Characterization

| Metabolite ID | Proposed Structure | Biotransformation | Mass Shift (Da) | Analytical Method | Pharmacological Activity |

| M1 | 4-(4-methylpiperidin-1-yl)butanoic acid | N-dealkylation | - | LC-MS/MS, GC-MS | To be determined |

| M2 | 1-(4-fluorophenyl)ethanone | N-dealkylation | - | LC-MS/MS, GC-MS | To be determined |

| M3 | Hydroxylated Melperone | Hydroxylation | +16 | LC-MS/MS | To be determined |

| M4 | Reduced Melperone | Carbonyl Reduction | +2 | LC-MS/MS | To be determined |

| M5 | Glucuronide Conjugate | Glucuronidation | +176 | LC-MS/MS | To be determined |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the in vitro investigation of melperone metabolism.

In Vitro Metabolism of Melperone in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of melperone and identify its metabolites using pooled human liver microsomes.

Materials:

-

Melperone

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be a metabolite)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of melperone in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the melperone stock solution to achieve a final melperone concentration of 1 µM and a final HLM protein concentration of 0.5 mg/mL.

-

Prepare a negative control incubation without the NADPH regenerating system.

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixtures at 37°C in a shaking water bath.

-

-

Sample Collection and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

The following diagram illustrates the experimental workflow for the in vitro metabolism study.

Figure 2: In Vitro Metabolism Experimental Workflow.

LC-MS/MS Method for Metabolite Identification and Quantification

This protocol outlines a general LC-MS/MS method for the analysis of melperone and its potential metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate melperone from its more polar metabolites (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions:

-

Melperone: To be determined based on precursor and product ions.

-

Metabolites: To be predicted based on proposed structures and confirmed by infusion.

-

Internal Standard: To be determined.

-

Data Analysis:

-

Metabolite Identification: Compare full scan mass spectra from samples with and without NADPH to identify potential metabolites. Use precursor ion and neutral loss scans to screen for specific metabolic transformations (e.g., glucuronidation). High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to determine elemental compositions.

-

Quantification: For metabolic stability, calculate the percentage of melperone remaining at each time point relative to the 0-minute sample, normalized to the internal standard. For metabolite quantification, generate calibration curves using synthesized standards if available.

Conclusion

This technical guide provides a comprehensive framework for the exploratory study of melperone metabolites. While definitive data on the metabolic fate of melperone remains to be published, the proposed pathways and detailed experimental protocols herein offer a robust starting point for researchers. The systematic application of in vitro metabolism studies coupled with advanced analytical techniques such as LC-MS/MS will be instrumental in elucidating the biotransformation of melperone. A thorough understanding of its metabolites is essential for a complete risk-benefit assessment and for optimizing its therapeutic use in diverse patient populations. Future research should focus on the definitive identification and quantification of melperone metabolites in both in vitro and in vivo systems, as well as characterizing their pharmacological and toxicological profiles.

References

- 1. Melperone - Wikipedia [en.wikipedia.org]

- 2. Melperone | C16H22FNO | CID 15387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 2D6 dependent metabolization of risperidone is inhibited by melperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melperone is an inhibitor of the CYP2D6 catalyzed O-demethylation of venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atypical Profile of Buronil: A Deep Dive into its Low Extrapyramidal Side Effect Liability

For Immediate Release